TD52, also known as dihydrochloride, is a compound that has garnered attention in the field of cancer research due to its potential as a therapeutic agent. It is an analog of erlotinib and acts as a putative inhibitor of the cancerous inhibitor of protein phosphatase 2A, commonly referred to as CIP2A. This compound has shown promising antitumor efficacy, particularly against hepatocellular carcinoma and triple-negative breast cancer cells. The chemical structure of TD52 allows it to induce apoptosis in these cancer cells, making it a candidate for further investigation in oncology.
TD52 is classified as a small molecule inhibitor with specific activity against protein synthesis pathways. Its primary classification falls under anticancer agents due to its mechanism of action targeting tumor cell proliferation and survival pathways.
The synthesis of TD52 involves several steps that can vary depending on the specific route chosen. Commonly, it is synthesized through chemical modification of existing compounds like erlotinib. The process typically includes:
The detailed synthesis protocol may include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity. For instance, HPLC is often used to analyze the purity of the synthesized compound post-reaction.
The molecular formula of TD52 (dihydrochloride) is , with a molecular weight of approximately 665.68 g/mol. The structural representation includes multiple functional groups that contribute to its biological activity.
TD52 undergoes various chemical reactions that are pertinent to its function as an inhibitor. Notably:
The kinetics of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time, providing insights into the compound's stability and reactivity under physiological conditions.
TD52 exerts its effects primarily through inhibition of CIP2A, which plays a crucial role in regulating protein phosphatase 2A activity involved in cell growth and survival signaling pathways. By inhibiting CIP2A:
Research indicates that TD52's ability to induce apoptosis correlates with decreased levels of anti-apoptotic proteins and increased levels of pro-apoptotic factors within cancer cells .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterizing the compound's properties.
TD52 has significant potential applications in cancer therapy research due to its ability to target specific pathways involved in tumor growth:
TD52 dihydrochloride (chemical name: 4-((3-(but-2-yn-1-yl)-1H-indazol-6-yl)amino)-N-(3-ethynylphenyl)quinazolin-6-amine dihydrochloride) is a structurally optimized derivative of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib. Its primary mechanism involves potent inhibition of the oncogenic protein Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A). Unlike conventional kinase inhibitors, TD52 dihydrochloride does not directly target CIP2A through enzymatic inhibition. Instead, it promotes CIP2A degradation by disrupting its protein stability and suppressing its de novo synthesis. This dual action results in a significant reduction of CIP2A protein levels, with half-maximal inhibitory concentration (IC₅₀) values in the low micromolar range (2–10 μM) across triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC) cell lines [1] [3] [7]. The depletion of CIP2A is critical because this endogenous inhibitor constitutively suppresses the tumor-suppressive activity of Protein Phosphatase 2A (PP2A), driving oncogenic transformations [2] [5].
TD52 dihydrochloride exerts profound anticancer effects by reactivating the PP2A phosphatase and inhibiting the phosphoinositide 3-kinase (PI3K)/Akt pathway. The molecular cascade involves:
Table 1: Effects of TD52 Dihydrochloride on Key Signaling Proteins
| Protein | Change | Magnitude | Biological Outcome |
|---|---|---|---|
| CIP2A | Downregulation | >70% reduction | Loss of oncogenic PP2A inhibition |
| PP2A activity | Reactivation | 2.5-fold increase | Tumor suppressor restoration |
| p-Akt (Ser473) | Dephosphorylation | >60% reduction | Apoptosis induction |
| Cleaved caspase-3 | Upregulation | 3.0-fold increase | Execution of apoptosis |
In vivo validation shows TD52 dihydrochloride (10 mg/kg/day, oral gavage) suppresses tumor growth in xenograft models by 60–70%, correlating with reduced CIP2A and p-Akt levels in excised tumors [1] [5].
Beyond post-translational degradation, TD52 dihydrochloride suppresses CIP2A gene transcription by disrupting the Elk1-CIP2A promoter interaction. Key mechanisms include:
This transcriptional interference is independent of EGFR activity, positioning TD52 dihydrochloride as a unique agent for cancers resistant to receptor tyrosine kinase (RTK) inhibitors [5].
TD52 dihydrochloride exhibits selective action across receptor tyrosine kinases (RTKs), distinguishing it from its parent compound Erlotinib:
Table 2: Selectivity Profile of TD52 Dihydrochloride for Receptor Tyrosine Kinases
| Target | Effect of TD52 Dihydrochloride | Erlotinib Comparison |
|---|---|---|
| EGFR | Minimal inhibition | Potent inhibition (IC₅₀: 1 nM) |
| p-EGFR | No significant reduction | >90% reduction |
| IGFR | No inhibition | Not targeted |
| PDGFR | No inhibition | Not targeted |
| VEGFR2 | No inhibition | Not targeted |
Western blot analyses confirm that TD52 dihydrochloride (5 μM, 48 hours) does not alter phosphorylation or total protein levels of insulin-like growth factor receptor (IGFR), platelet-derived growth factor receptor (PDGFR), or vascular endothelial growth factor receptor 2 (VEGFR2) in TNBC cells [3] [7]. This selectivity enables combinatorial use with other RTK inhibitors without overlapping toxicities.
The molecular design of TD52 dihydrochloride retains Erlotinib’s quinazoline core but incorporates strategic modifications to shift its activity toward CIP2A inhibition:
The SAR profile underscores that CIP2A inhibition requires steric bulk at the C4-anilino position, which simultaneously disrupts EGFR binding. TD52 dihydrochloride thus represents a deliberate divergence from Erlotinib’s pharmacology, repurposing its scaffold for novel PP2A-dependent antitumor activity [1] [7] [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0